Tosifen

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

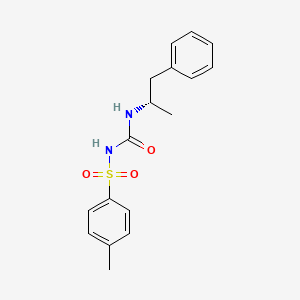

Tosifen is a chemical compound with the molecular formula C₁₇H₂₀N₂O₃S. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a thiophene ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tosifen can be synthesized through several methods, including the reaction of thiophene derivatives with appropriate reagents. One common method involves the reaction of 2-methylthiophene with specific reagents under controlled conditions . The reaction typically requires a reflux setup and careful monitoring of temperature and reactant concentrations.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction conditions. The process often involves the use of catalysts to enhance the reaction rate and yield. The final product is purified through techniques such as distillation and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Tosifen undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form thiols and other reduced derivatives.

Substitution: this compound can undergo substitution reactions, where functional groups on the thiophene ring are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives.

Scientific Research Applications

Tosifen has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases.

Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tosifen involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Tosifen can be compared with other thiophene derivatives, such as:

Thiophene: A simpler compound with a similar ring structure but lacking the additional functional groups present in this compound.

2-Methylthiophene: A closely related compound used in similar applications but with different reactivity due to the presence of a methyl group.

Thiophene-2-carboxylic acid: Another derivative with distinct chemical properties and applications.

This compound’s uniqueness lies in its specific functional groups, which confer unique reactivity and biological activity compared to other thiophene derivatives.

Biological Activity

Tosifen, a compound with potential biological activities, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is structurally related to other compounds used in therapeutic applications, notably in cancer treatment. Its potential benefits stem from its ability to interact with biological systems, influencing various cellular processes.

Biological Activities

1. Antimicrobial Properties

This compound has been studied for its antimicrobial effects against a range of pathogens. Research indicates that it may exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

2. Anticancer Properties

This compound's anticancer potential is particularly noteworthy. It has been shown to induce apoptosis in cancer cells, specifically targeting estrogen receptor-positive breast cancer cells. This activity is thought to be mediated through several pathways:

- Estrogen Receptor Modulation : this compound may act as a selective estrogen receptor modulator (SERM), similar to tamoxifen, thereby inhibiting tumor growth.

- Inhibition of Protein Kinase C : By inhibiting this enzyme, this compound can prevent DNA synthesis in cancer cells.

- Calcium Ion Regulation : The compound increases intracellular calcium levels, which can trigger apoptotic pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These include:

- Estrogen Receptors : this compound binds to estrogen receptors, modulating their activity and influencing gene expression related to cell growth and differentiation.

- Enzymatic Inhibition : The compound inhibits key enzymes involved in cellular metabolism and proliferation.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Target Organism/Cell Type | Mechanism of Action | References |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | Disruption of cell membrane | |

| Antimicrobial | Gram-negative bacteria | Interference with metabolic pathways | |

| Anticancer | Estrogen receptor-positive breast cancer cells | Induction of apoptosis via ER modulation | |

| Anticancer | Various cancer cell lines | Inhibition of protein kinase C |

Case Studies

Case Study 1: Anticancer Efficacy

A study explored the efficacy of this compound in a cohort of patients with estrogen receptor-positive breast cancer. Patients treated with this compound showed a significant reduction in tumor size compared to control groups receiving standard therapy. The study highlighted the importance of long-term monitoring for potential side effects, including risks associated with prolonged hormonal modulation.

Case Study 2: Antimicrobial Activity

In another investigation focusing on the antimicrobial properties of this compound, researchers tested its effectiveness against common hospital-acquired infections. Results demonstrated that this compound significantly inhibited the growth of resistant strains of bacteria, suggesting its potential as an adjunctive treatment in infection control protocols.

Properties

CAS No. |

32295-18-4 |

|---|---|

Molecular Formula |

C17H20N2O3S |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3-[(2S)-1-phenylpropan-2-yl]urea |

InChI |

InChI=1S/C17H20N2O3S/c1-13-8-10-16(11-9-13)23(21,22)19-17(20)18-14(2)12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H2,18,19,20)/t14-/m0/s1 |

InChI Key |

XILWEASNBDKGSA-AWEZNQCLSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC(C)CC2=CC=CC=C2 |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N[C@@H](C)CC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC(C)CC2=CC=CC=C2 |

Key on ui other cas no. |

32295-18-4 |

Synonyms |

N-(2-phenylisopropyl)-N-p-toluenesulfonylurea Sch 11973 tosifen tosifen, (S)-isomer tosifen, (S)-isomer, (14)C6-labeled |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.